2-(4-Bromo-3-methylphenyl)acetamide
Description
2-(4-Bromo-3-methylphenyl)acetamide is a brominated aromatic acetamide derivative characterized by a methyl group at the 3-position and a bromine atom at the 4-position of the phenyl ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory, antimicrobial, and antiviral agents. Its structural features, including the electron-withdrawing bromine atom and the methyl substituent, influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
XKMPPYPBRHJXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile. The general reaction scheme is as follows:
4-Bromo-3-methylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 2-(4-bromo-3-methylphenyl)ethylamine.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and protein binding.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Geometry
Target Compound : 2-(4-Bromo-3-methylphenyl)acetamide
- Substituents : Bromine (4-position), methyl (3-position).
- Key Interactions : The bromine atom enhances electrophilic substitution resistance, while the methyl group contributes to hydrophobic interactions .
Analogues :
N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylthio)acetamide (CAS 437644-53-6) Substituents: Pyridinylthio group (-S-C5H4N) at the acetamide side chain. Molecular Formula: C14H13BrN2OS; Molar Mass: 337.23 g/mol.
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7)
- Substituents : Trifluoromethyl (-CF3) at the 3-position.
- Key Differences : The -CF3 group is strongly electron-withdrawing, increasing metabolic stability and altering lipophilicity compared to the methyl group in the target compound .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility Insights |
|---|---|---|---|
| This compound | 228.08 | ~2.5 | Moderate solubility in DMSO, ethanol. |
| N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | 296.07 | ~3.2 | Increased lipophilicity due to -CF3. |
| 2-(3-Bromo-4-fluorophenyl)acetamide (CAS 874285-04-8) | 232.05 | ~2.8 | Polar fluorophenyl group enhances aqueous solubility. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
